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Compound of Interest

Compound Name: Diftalone

Cat. No.: B1670569

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diftalone is a non-steroidal anti-inflammatory drug (NSAID) with a unique phthalazino[2,3-
b]phthalazine-dione core structure.[1][2] Historically recognized for its anti-inflammatory
properties, Diftalone has been a subject of interest in medicinal chemistry due to its
mechanism of action, which involves the inhibition of prostaglandin synthesis.[3] This technical
guide provides an in-depth overview of the chemical structure, physicochemical properties, and
pharmacological characteristics of Diftalone, intended for researchers and professionals in the
field of drug development.

Chemical Structure and Identifiers

Diftalone is chemically known as 5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione. Its
structure consists of a tetracyclic system derived from the fusion of two phthalazine moieties.
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Chemical Identifier Value

5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-

IUPAC Name )
dione
CAS Number 21626-89-1
Molecular Formula Ci16H12N202
C1C2=CC=CC=C2C(=0O)N3N1C(=0)C4=CC=C
SMILES

C=C4C3

INChl=1S/C16H12N202/c19-15-13-7-3-1-5-
InChl 11(13)9-17-16(20)14-8-4-2-6-12(14)10-
18(15)17/h1-8H,9-10H2

InChlKey CXSJIGNHRBWJXEA-UHFFFAOYSA-N

PubChem CID 30717

Aladione, L-5418, Phthalazino[2,3-

Synonyms . .
b]lphthalazine-5,12(7H,14H)-dione

Physicochemical Properties

The physicochemical properties of Diftalone are crucial for its formulation and pharmacokinetic
profile. A summary of these properties is presented below.

Property Value Source

Molecular Weight 264.28 g/mol PubChem

Melting Point 223.5°C CAS Common Chemistry
LogP (calculated) 19 PubChem

Hydrogen Bond Donors 0 PubChem

Hydrogen Bond Acceptors 2 PubChem

Rotatable Bond Count 0 PubChem

Topological Polar Surface Area  40.6 A2 PubChem
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Pharmacological Properties

Diftalone exhibits its therapeutic effects primarily through its anti-inflammatory activity. The key

pharmacological aspects are summarized below.

Pharmacological

Description Source
Parameter
Therapeutic Category Anti-inflammatory agent MedchemExpress
] ] Inhibition of prostaglandin
Mechanism of Action ) [3]
synthesis
Pharmacological Action Anti-inflammatory [3]

While specific ICso values for Diftalone’s inhibition of cyclooxygenase (COX) isoforms are not
readily available in the public domain, studies have shown that it is a potent inhibitor of
prostaglandin synthesis. Its activity has been reported to be greater than that of
phenylbutazone and aspirin, but less than indomethacin in bovine seminal vesicle microsome
preparations.[3] Detailed human pharmacokinetic data such as biological half-life, volume of
distribution, and clearance are not extensively documented in publicly accessible literature.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis

The primary mechanism of action of Diftalone, like other NSAIDs, is the inhibition of the
cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. By blocking
the COX pathway, Diftalone prevents the conversion of arachidonic acid into prostaglandins,
which are key mediators of inflammation, pain, and fever.
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Prostaglandin Synthesis Pathway
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Caption: Diftalone's mechanism of action.

Experimental Protocols
General Synthesis of Phthalazino[2,3-b]phthalazine-
5,12(7H,14H)-dione

The synthesis of the core structure of Diftalone and its derivatives has been reported in the
scientific literature.[1] A general method for the preparation of the phthalazino[2,3-
blphthalazine-5,12(7H,14H)-dione scaffold is described below. This protocol is representative
and may require optimization for specific derivatives.

Materials:
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e Phthalic anhydride

e Hydrazine hydrate

o Appropriate solvent (e.g., ethanol, acetic acid)
Procedure:

» Formation of Phthalhydrazide: A mixture of phthalic anhydride and hydrazine hydrate is
refluxed in a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated
until the formation of phthalhydrazide is complete, which can be monitored by thin-layer
chromatography (TLC).

o Dimerization to form the Diftalone scaffold: The resulting phthalhydrazide is then subjected
to conditions that promote dimerization to form the phthalazino[2,3-b]phthalazine-
5,12(7H,14H)-dione structure. This step may involve heating at high temperatures,
potentially with a catalyst.

 Purification: The crude product is cooled, and the resulting solid is collected by filtration. The
product is then purified by recrystallization from an appropriate solvent to yield the final
compound.

Characterization: The structure of the synthesized compound should be confirmed using
standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by High-
Performance Liquid Chromatography (HPLC) and melting point determination.

In Vitro Anti-inflammatory Activity Assay: Inhibition of
Prostaglandin Synthesis

This protocol describes a general method to assess the in vitro anti-inflammatory activity of
compounds like Diftalone by measuring the inhibition of prostaglandin synthesis in a bovine
seminal vesicle microsome preparation.[3]

Materials:

e Bovine seminal vesicle microsomes (source of prostaglandin synthase)
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» Arachidonic acid (substrate)

o Test compound (Diftalone) and reference standards (e.g., Indomethacin, Phenylbutazone)
» Buffer solution (e.g., Tris-HCI buffer)

o Cofactors (e.g., glutathione, hydroquinone)

» Method for prostaglandin quantification (e.g., Radioimmunoassay (RIA) or Enzyme-linked
immunosorbent assay (ELISA))

Procedure:

e Preparation of Reaction Mixture: In a reaction tube, prepare a mixture containing the bovine
seminal vesicle microsome preparation, buffer, and cofactors.

 Incubation with Test Compound: Add varying concentrations of Diftalone (or reference
standards) to the reaction tubes. A control tube with vehicle (e.g., DMSO) should also be
prepared. Pre-incubate the mixtures for a short period at 37°C.

« Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each tube.
¢ Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

o Termination of Reaction: Stop the reaction by adding a solution like citric acid or by placing
the tubes on ice.

o Quantification of Prostaglandins: Measure the amount of prostaglandin Ez (PGE-z) produced
in each sample using a suitable method like RIA or ELISA.

o Data Analysis: Calculate the percentage inhibition of prostaglandin synthesis for each
concentration of Diftalone and the reference standards. Determine the ICso value (the
concentration of the compound that causes 50% inhibition of the enzyme activity).

Prepare Microsome Add Diftalone or . . Quantify Prostaglandin Ez Calculate 9 Inhibition
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Caption: In Vitro Prostaglandin Synthesis Inhibition Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Diftalone: A Technical Overview of its Chemical
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[https://www.benchchem.com/product/b1670569#diftalone-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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